molecular formula C9H11N5O B13492677 1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,4-triazol-3-amine

1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,4-triazol-3-amine

Katalognummer: B13492677
Molekulargewicht: 205.22 g/mol
InChI-Schlüssel: DTEGHJMBIYWSMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyridine and triazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 6-methoxypyridine-2-carbaldehyde with 1,2,4-triazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 1-((6-Hydroxypyridin-2-yl)methyl)-1h-1,2,4-triazol-3-amine.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-((6-Methoxypyridin-2-yl)methyl)piperazine
  • 1-(6-Methoxypyridin-2-yl)-4-methylpiperazine
  • (6-Methoxy-pyridin-2-yl)-methanol

Comparison

Compared to similar compounds, 1-((6-Methoxypyridin-2-yl)methyl)-1h-1,2,4-triazol-3-amine is unique due to the presence of both pyridine and triazole rings. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets. Its methoxy group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

Eigenschaften

Molekularformel

C9H11N5O

Molekulargewicht

205.22 g/mol

IUPAC-Name

1-[(6-methoxypyridin-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H11N5O/c1-15-8-4-2-3-7(12-8)5-14-6-11-9(10)13-14/h2-4,6H,5H2,1H3,(H2,10,13)

InChI-Schlüssel

DTEGHJMBIYWSMR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=N1)CN2C=NC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.